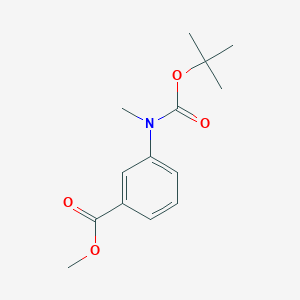
3-Methoxyisoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyisoquinoline-7-carboxylic Acid is an organic compound with the CAS Number: 1374258-69-1 . It has a molecular weight of 203.2 .
Molecular Structure Analysis
The molecular structure of 3-Methoxyisoquinoline-7-carboxylic Acid consists of a methoxy group attached to the isoquinoline ring at the 3rd position and a carboxylic acid group at the 7th position .Physical And Chemical Properties Analysis
3-Methoxyisoquinoline-7-carboxylic Acid is a solid at room temperature . It has a molecular weight of 203.2 .Scientific Research Applications
Nanotechnology
In the field of nanotechnology, 3-Methoxyisoquinoline-7-carboxylic acid can be employed as a surface modifier. It can improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This is due to the compound’s high polarity and ability to form hydrogen bonds, which facilitate better interaction with polar solvents .
Polymer Chemistry
Carboxylic acids, including 3-Methoxyisoquinoline-7-carboxylic acid , find applications in polymer chemistry as monomers, additives, or catalysts. They can be used to modify the properties of synthetic or natural polymers, impacting their solubility, thermal stability, and mechanical strength .
Medicinal Chemistry
The carboxylic acid moiety is a common feature in many drugs. 3-Methoxyisoquinoline-7-carboxylic acid could be used in the synthesis of novel compounds with potential medicinal properties. Its derivatives may exhibit pharmacological activities and could be explored for the treatment of various diseases .
Cosmetics Industry
Carboxylic acid-containing compounds are also significant in the cosmetics industry3-Methoxyisoquinoline-7-carboxylic acid could be used as an ingredient in cosmetic formulations, contributing to the product’s performance and stability .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-methoxyisoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-7-2-3-8(11(13)14)4-9(7)6-12-10/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJENYJMSQOWKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyisoquinoline-7-carboxylic acid | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

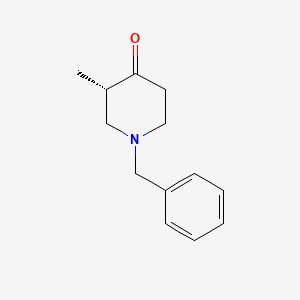
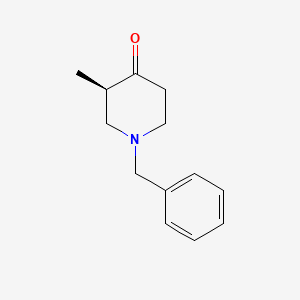
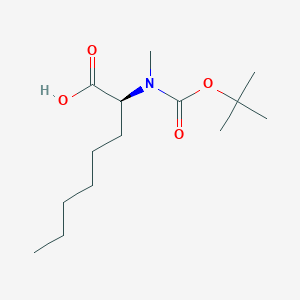
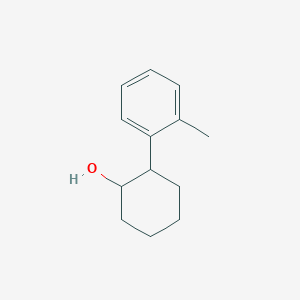
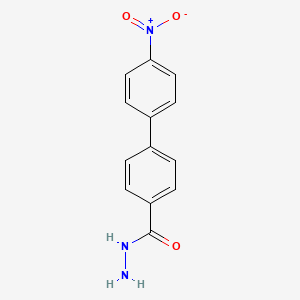
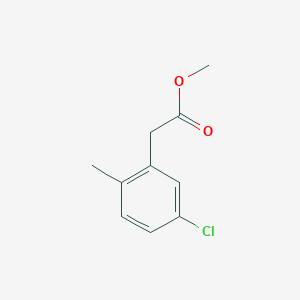
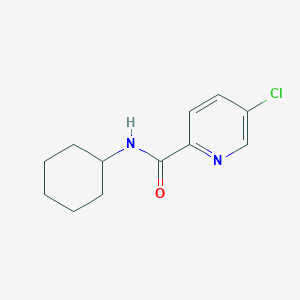

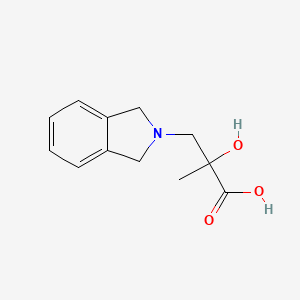
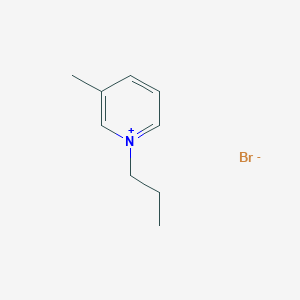
![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)
